molecular formula C7H19N3 B154412 Spermidine CAS No. 133483-05-3

Spermidine

Cat. No. B154412
M. Wt: 145.25 g/mol
InChI Key: ATHGHQPFGPMSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spermidine is a naturally occurring polyamine that is found in all living cells. It is synthesized from putrescine, which is produced by the breakdown of amino acids. Spermidine is involved in a variety of cellular processes, including DNA and protein synthesis, cell proliferation, and apoptosis. In recent years, spermidine has gained attention for its potential health benefits, including anti-aging and neuroprotective effects.

Scientific Research Applications

1. Anti-Aging and Longevity

Spermidine has been recognized for its anti-aging properties. It prolongs the lifespan of various organisms, including yeast, nematodes, flies, and mice, and reduces age-related oxidative protein damage. This effect is attributed to its role in inducing autophagy, a cellular renewal process (Madeo, Eisenberg, Büttner, Ruckenstuhl, & Kroemer, 2010). Additional studies have found that spermidine intake is linked to lower mortality in humans (Kiechl et al., 2018).

2. Neuroprotection and Cognitive Function

Spermidine promotes retinal ganglion cell survival and optic nerve regeneration, suggesting potential applications in neurodegenerative diseases like glaucoma (Noro et al., 2015). It also enhances memory performance in older adults at risk for dementia (Wirth et al., 2018).

3. Cardiovascular and Metabolic Health

Research indicates that spermidine reduces lipid accumulation and necrotic core formation in atherosclerotic plaques, which supports the idea of autophagy induction as a preventive strategy against vascular disease (Michiels et al., 2016). Furthermore, spermidine-activated autophagy is beneficial in cardiac dysfunction post-myocardial infarction (Yan et al., 2019).

4. Anti-Inflammatory and Immune Modulation

Spermidine exhibits anti-inflammatory effects by inhibiting production of pro-inflammatory mediators and cytokines in macrophages and zebrafish, suggesting its potential in treating inflammatory disorders (Jeong et al., 2017). It also attenuates bleomycin-induced lung fibrosis, which implies its application in treating pulmonary fibrosis (Baek et al., 2020).

5. Impact on Cellular and Molecular Functions

Spermidine plays a critical role in various cellular functions, including protein and nucleic acid synthesis, oxidative stress protection, and cell proliferation. It is essential for viability and acts as a precursor for other important molecules (Pegg, 2016).

properties

IUPAC Name

N'-(3-aminopropyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHGHQPFGPMSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036645
Record name N-(3-Aminopropyl)-4-aminobutylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Spermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Spermidine

CAS RN

124-20-9
Record name Spermidine
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Record name Spermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209
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Record name Spermidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03566
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Record name 1,4-Butanediamine, N1-(3-aminopropyl)-
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Record name N-(3-Aminopropyl)-4-aminobutylamine
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Record name 4-azaoctamethylenediamine
Source European Chemicals Agency (ECHA)
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Record name SPERMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25
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Record name Spermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Spermidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03566
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Spermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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